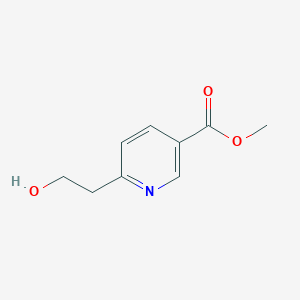

Methyl 6-(2-hydroxyethyl)nicotinate

Übersicht

Beschreibung

“Methyl 6-(2-hydroxyethyl)nicotinate” is a derivative of niacin (vitamin B3) used in biomedical research. It is a methyl ester of Niacin that is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Synthesis Analysis

The synthesis of “Methyl 6-(2-hydroxyethyl)nicotinate” involves several steps. A mixture of dimethyl pyridine-2,5-dicarboxylate, CaCl2, THF, and EtOH is stirred for 30 min, then NaBH4 is added portionwise at 0ºC. The mixture is stirred for 18 hours .Molecular Structure Analysis

The molecular structure of “Methyl 6-(2-hydroxyethyl)nicotinate” is similar to that of nicotine, making it an analog of interest based on its chemical structure .Chemical Reactions Analysis

“Methyl 6-(2-hydroxyethyl)nicotinate” undergoes various chemical reactions. For instance, it reacts with sodium tetrahydroborate in tetrahydrofuran at 0 degrees Celsius .Physical And Chemical Properties Analysis

“Methyl 6-(2-hydroxyethyl)nicotinate” is a racemic compound with 98% purity . The aerosol transfer efficiency of 6-methylnicotine was found to be similar to that of nicotine .Wissenschaftliche Forschungsanwendungen

- The hydroxyl group in the 2-hydroxyethyl moiety enables further chemical modifications, facilitating the incorporation of additional functional groups or specific pharmacophores .

- Its distinct molecular structure can be utilized in the synthesis of advanced crop protection agents, including pesticides and herbicides .

- It improves the penetration of active ingredients in creams and sprays, making it effective for relieving pain and aches in joints, tendons, and muscles .

- The compound’s unique structure allows for targeted drug delivery to the central nervous system, potentially improving treatment efficacy .

- It may play a role in designing personalized therapies for conditions related to metabolism and energy regulation .

Pharmaceutical Research and Drug Development

Agrochemical Development

Enhanced Topical Formulations

Neurological Disorders

Metabolic Conditions

Cosmetic and Dermatological Applications

Remember to handle this compound with care, as it is classified as harmful and irritant. Store it in a cool, well-ventilated area, keeping the container tightly sealed to preserve its integrity . If you need further details or have additional questions, feel free to ask! 😊

Wirkmechanismus

Target of Action

Methyl 6-(2-hydroxyethyl)nicotinate is a derivative of niacin, also known as vitamin B3 It’s known that niacin and its derivatives generally targetG protein-coupled receptors , specifically the hydroxycarboxylic acid receptors . These receptors play a crucial role in the regulation of immune response, inflammation, and energy homeostasis .

Mode of Action

This compound is strictly locally-acting due to its short half-life . Prostaglandin D2 is a potent vasodilator, meaning it widens blood vessels, enhancing local blood flow at the site of application .

Biochemical Pathways

Given its relation to niacin, it may influence pathways involved inenergy metabolism and lipid regulation . Niacin is known to play a key role in the conversion of carbohydrates into glucose, metabolism of fats and proteins, and keeping the nervous system functioning properly .

Pharmacokinetics

Niacin is well-absorbed in the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted through urine .

Result of Action

Given its vasodilatory effects, it likely results in increased blood flow to the applied area . This can lead to a warming sensation, which may help relieve muscle and joint pain .

Safety and Hazards

Zukünftige Richtungen

“Methyl 6-(2-hydroxyethyl)nicotinate” has potential applications in both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . It has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

Eigenschaften

IUPAC Name |

methyl 6-(2-hydroxyethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)7-2-3-8(4-5-11)10-6-7/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNSMSJAICRYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(2-hydroxyethyl)nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,4]Dioxino[2,3-b:5,6-b']dipyridine](/img/structure/B3039141.png)

![1,1'-[1,1':2',1''-Terphenyl]-4,4''-diylbis[4,4,5,5,6,6,6-heptafluoro-1,3-hexanedione](/img/structure/B3039158.png)